Naphthyl(pyrrolidinylsulfonyl)amine
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Overview
Description
Naphthyl(pyrrolidinylsulfonyl)amine is a compound that features a naphthyl group attached to a pyrrolidinylsulfonylamine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both naphthyl and pyrrolidinylsulfonyl groups imparts unique chemical and physical properties to the molecule, making it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthyl(pyrrolidinylsulfonyl)amine typically involves the amination of naphthyl sulfamate with pyrrolidine in the presence of a palladium-based catalytic system. The reaction is carried out at elevated temperatures, around 110°C, for approximately 18 hours in a sodium tert-butoxide base. The use of a polar protic solvent mixture, such as tertiary butanol and water in a 1:1 ratio, significantly enhances the reaction rate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Naphthyl(pyrrolidinylsulfonyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
Naphthyl(pyrrolidinylsulfonyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of Naphthyl(pyrrolidinylsulfonyl)amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Naphthylamine: An aromatic amine derived from naphthalene, known for its use in dye production.
Pyrrolidine: A five-membered nitrogen-containing heterocycle, widely used in medicinal chemistry.
Sulfonylamines: Compounds containing the sulfonylamine group, known for their diverse chemical reactivity.
Uniqueness: Naphthyl(pyrrolidinylsulfonyl)amine stands out due to the combination of the naphthyl and pyrrolidinylsulfonyl groups, which impart unique chemical properties.
Properties
IUPAC Name |
N-naphthalen-1-ylpyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-19(18,16-10-3-4-11-16)15-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9,15H,3-4,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYRUJWUCUZTMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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